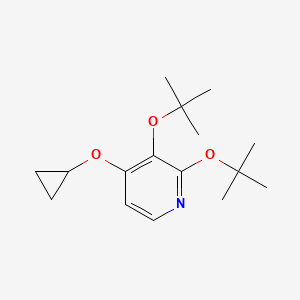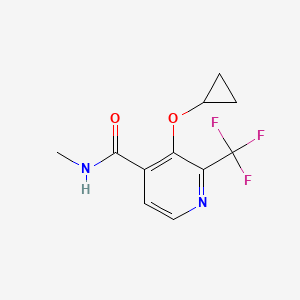
3-Cyclopropoxy-N-methyl-2-(trifluoromethyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-N-methyl-2-(trifluoromethyl)isonicotinamide is a chemical compound with the molecular formula C10H9F3N2O2. It is characterized by the presence of a trifluoromethyl group, a cyclopropoxy group, and an isonicotinamide core.
Preparation Methods
The synthesis of 3-Cyclopropoxy-N-methyl-2-(trifluoromethyl)isonicotinamide involves several stepsThis process typically involves the use of carbon-centered radical intermediates . Another approach is the substitution of amine hydrogen atoms with CF3 groups, which can be achieved using ozone and transition metal complexes . Industrial production methods often focus on optimizing reaction conditions to ensure high yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
3-Cyclopropoxy-N-methyl-2-(trifluoromethyl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the trifluoromethyl group under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Cyclopropoxy-N-methyl-2-(trifluoromethyl)isonicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential as a pharmaceutical intermediate is being explored, especially in the development of drugs with improved bioavailability and metabolic stability.
Industry: It is utilized in the production of agrochemicals and materials with specific properties, such as increased resistance to degradation
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N-methyl-2-(trifluoromethyl)isonicotinamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing electronic and steric properties. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
3-Cyclopropoxy-N-methyl-2-(trifluoromethyl)isonicotinamide can be compared with other trifluoromethyl-containing compounds, such as:
Trifluoromethane (H-CF3): A simple trifluoromethyl compound used in various chemical reactions.
1,1,1-Trifluoroethane (H3C-CF3): Used as a refrigerant and in the synthesis of pharmaceuticals.
Hexafluoroacetone (F3C-CO-CF3): Employed in organic synthesis and as a reagent in various chemical processes.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for specialized applications .
Properties
Molecular Formula |
C11H11F3N2O2 |
|---|---|
Molecular Weight |
260.21 g/mol |
IUPAC Name |
3-cyclopropyloxy-N-methyl-2-(trifluoromethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C11H11F3N2O2/c1-15-10(17)7-4-5-16-9(11(12,13)14)8(7)18-6-2-3-6/h4-6H,2-3H2,1H3,(H,15,17) |
InChI Key |
XSDRWXKWSYAVES-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C(=NC=C1)C(F)(F)F)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


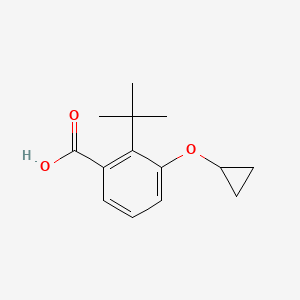
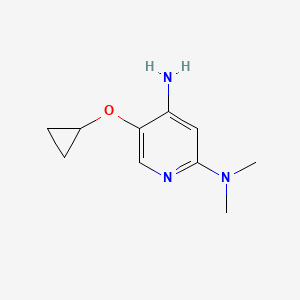
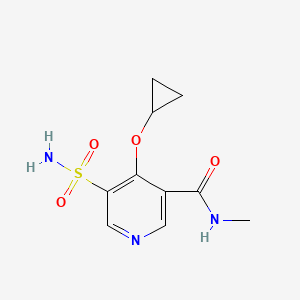
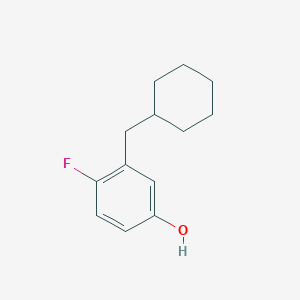
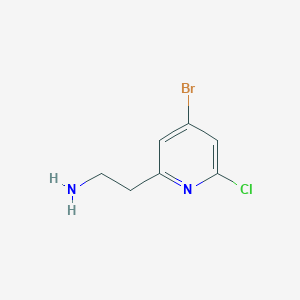
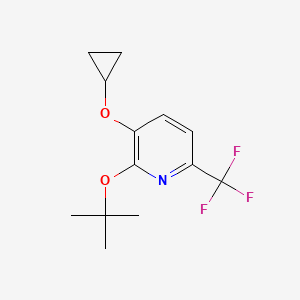

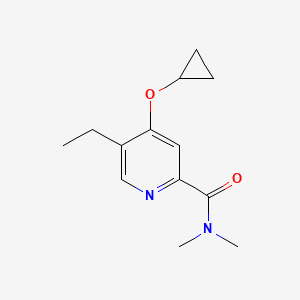
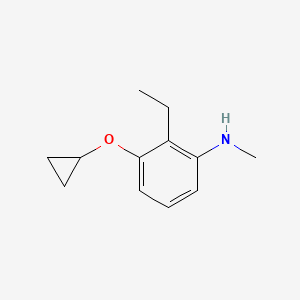
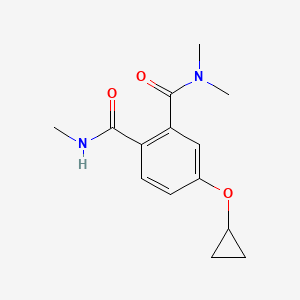
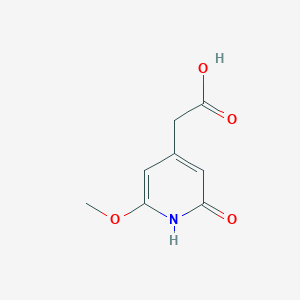
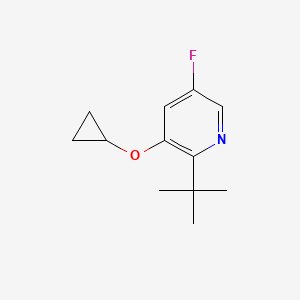
![Tert-butyl 2-(benzylthio)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14842564.png)
